molecular formula C30H52N4O8 B12358348 (2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid

(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12358348
M. Wt: 596.8 g/mol
InChI Key: ZNRRFAKBVSHILY-PNWPTSOWSA-N
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Description

(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two pyrrolidine rings connected by a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine rings and the subsequent connection of these rings via a pentyl chain. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as high-pressure reactors and automated synthesis systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and compounds with similar structural features, such as:

  • (2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]butyl]pyrrolidine-2-carboxylic acid
  • (2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid

Uniqueness

What sets (2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the length of the pentyl chain, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C30H52N4O8

Molecular Weight

596.8 g/mol

IUPAC Name

(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/2C15H26N2O4/c2*18-14(19)12-6-4-10-16(12)8-2-1-3-9-17-11-5-7-13(17)15(20)21/h2*12-13H,1-11H2,(H,18,19)(H,20,21)/t2*12-,13-/m00/s1

InChI Key

ZNRRFAKBVSHILY-PNWPTSOWSA-N

Isomeric SMILES

C1C[C@H](N(C1)CCCCCN2CCC[C@H]2C(=O)O)C(=O)O.C1C[C@H](N(C1)CCCCCN2CCC[C@H]2C(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)CCCCCN2CCCC2C(=O)O)C(=O)O.C1CC(N(C1)CCCCCN2CCCC2C(=O)O)C(=O)O

Origin of Product

United States

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